REACTION_CXSMILES
|
[O:1]=[C:2]1[N:6]([CH2:7][C:8]#[N:9])[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1.[S:14]1C=CC=C1CC(O)=O.Cl>O>[O:1]=[C:2]1[N:6]([CH2:7][C:8](=[S:14])[NH2:9])[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
O=C1SC2=C(N1CC#N)C=CC=C2
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at 25°-30° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of anhydrous ethyl ether, dried hydrogen chloride gas is bubbled through the suspension at -5° to 0° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
External cooling
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with 500 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of anhydrous ethyl ether and air-dried at 25°-30° C. for one hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
of water for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition of 300 ml
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
air-dried at 25°-30° C
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1SC2=C(N1CC(N)=S)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |